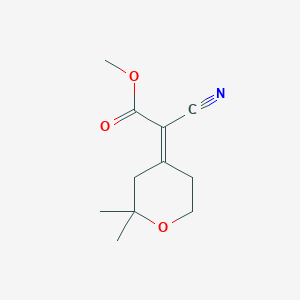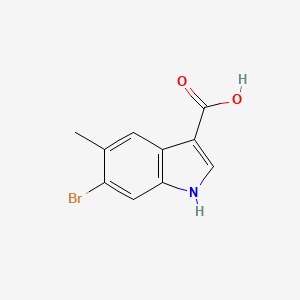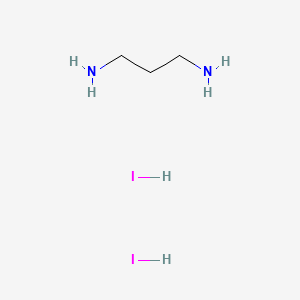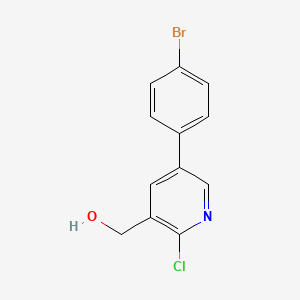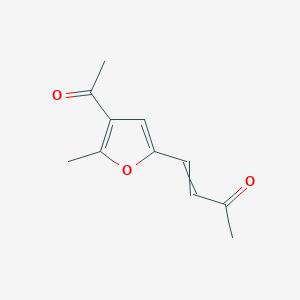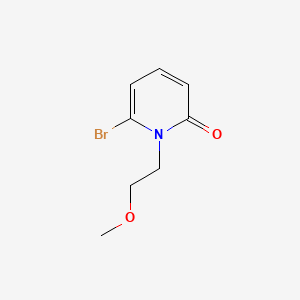
6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one
Übersicht
Beschreibung
6-bromo-1-(2-methoxyethyl)-1H-indole is a compound with the CAS Number: 903499-28-5 . It has a molecular weight of 254.13 . The compound is usually stored at room temperature and it is in powder form .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .Molecular Structure Analysis
The IUPAC name of the compound is 2-(6-bromo-1H-indol-1-yl)ethyl methyl ether . The InChI code is 1S/C11H12BrNO/c1-14-7-6-13-5-4-9-2-3-10(12)8-11(9)13/h2-5,8H,6-7H2,1H3 .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, it can undergo catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
The compound is a powder and is usually stored at room temperature .Wissenschaftliche Forschungsanwendungen
Bromination and Synthesis
Bromination of dihydropyridines, including compounds similar to 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one, is a key process in organic chemistry. This process can lead to the formation of various derivatives, which have potential applications in further chemical synthesis (Skrastin'sh et al., 1991).
Research on the synthesis and kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, which are structurally related to the chemical , reveals the importance of these compounds in the development of biologically active esters (Andzans et al., 2013).
Biological Activity
- Certain derivatives of 1,4-dihydropyridines, similar to the compound of interest, have been found to exhibit potential antiarrhythmic properties and calcium channel antagonistic activity. This suggests a possible area of pharmacological research and application for such compounds (Holt & Caignan, 2000).
Synthetic Utility
- The synthesis and characterization of various dihydropyridine derivatives, including 6-bromo-1,2-dihydropyridin-2-ones, have been investigated for their utility in creating lipid-like compounds and other organic structures. This highlights the synthetic utility of such compounds in the field of organic chemistry (Rucins et al., 2020).
Antimicrobial Properties
- Research on cyanopyridine derivatives, which are structurally related to 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one, indicates that these compounds can be synthesized with various functional groups and have shown antimicrobial activity against a range of bacteria. This suggests potential applications in the development of new antimicrobial agents (Bogdanowicz et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-1-(2-methoxyethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-12-6-5-10-7(9)3-2-4-8(10)11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIDTLVEQNWSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



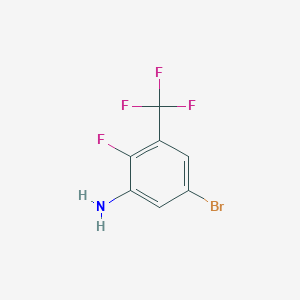
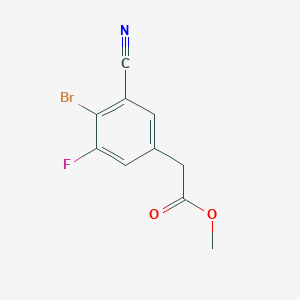
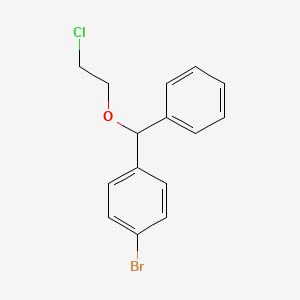
![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1449373.png)
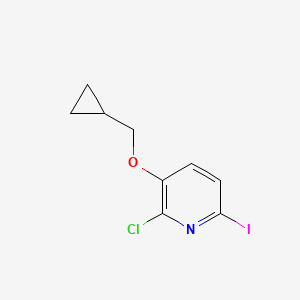
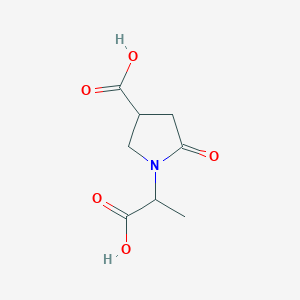
![Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1449378.png)
![1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1449379.png)

